ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound is a thieno[2,3-c]pyridine derivative featuring a sulfonamide-linked 3,5-dimethylpiperidinyl group and an ethyl ester moiety. Its structure combines a bicyclic thienopyridine core with a sulfonyl-substituted benzamido group at position 2 and an ethyl substituent at position 4. Crystallographic data for such compounds are often refined using software like SHELX , ensuring accurate structural determination.
Properties
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2/c1-5-28-12-11-21-22(16-28)35-25(23(21)26(31)34-6-2)27-24(30)19-7-9-20(10-8-19)36(32,33)29-14-17(3)13-18(4)15-29/h7-10,17-18H,5-6,11-16H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDAKLNAWBBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Thieno[2,3-c]Pyridine Core Formation
The thieno[2,3-c]pyridine nucleus serves as the foundational structure for this compound. Two principal approaches dominate its synthesis:
Cyclization of N-Substituted Thienyl Sulfonamides
A patented method (US3969358A) describes the acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamides to yield thieno[2,3-c]pyridine derivatives. For the target compound, this involves:
- Preparing the precursor N-(3-thienyl)-methyl-N-[2,2-(diethoxy)ethyl]-p-toluenesulfonamide via nucleophilic substitution between 3-thienylmethylamine and diethyl acetal.
- Treating the intermediate with concentrated HCl in dioxane at 80–90°C to induce cyclization, forming the tetrahydropyridine ring.
This method achieves yields of 68–72% and is favored for its scalability.
Palladium-Catalyzed Cross-Coupling
An alternative route from EvitaChem employs Suzuki-Miyaura coupling to assemble the thieno[2,3-c]pyridine core. Key steps include:
- Reacting 3-bromo-2-ethylthiophene with a boronic ester-functionalized pyridine derivative.
- Using Pd(PPh₃)₄ as a catalyst in a toluene/water biphasic system at 100°C.
This method offers superior regioselectivity but requires stringent anhydrous conditions.
Stepwise Functionalization of the Core Structure
Introduction of the 3,5-Dimethylpiperidin-1-yl Sulfonyl Group
The sulfonamide moiety at the 4-position of the benzamido group is introduced via a two-step process:
Sulfonation of 4-Aminobenzoic Acid
- Reacting 4-aminobenzoic acid with chlorosulfonic acid at 0–5°C to form 4-sulfamoylbenzoic acid.
- Quenching the reaction with ice-water and recrystallizing the product from ethanol (yield: 85%).
Coupling with 3,5-Dimethylpiperidine
- Treating 4-sulfamoylbenzoic acid with thionyl chloride to generate the sulfonyl chloride intermediate.
- Reacting the intermediate with 3,5-dimethylpiperidine in dichloromethane (DCM) at room temperature for 12 hours.
- Isolating the product 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid via filtration (yield: 78%).
Amidation at the 2-Position of the Thieno[2,3-c]Pyridine Core
The benzamido group is introduced through a carbodiimide-mediated coupling:
- Activating 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.
- Adding the thieno[2,3-c]pyridine-2-amine intermediate and stirring at 25°C for 24 hours.
- Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane 1:3) to obtain the amide (yield: 65%).
Esterification at the 3-Position
The ethyl ester group is installed using a Steglich esterification:
- Combining the carboxylic acid derivative with ethanol in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Refluxing the mixture in toluene for 6 hours.
- Removing solvent under reduced pressure and recrystallizing from ethanol/water (yield: 82%).
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), δ 3.45 (m, 2H, piperidine-H), δ 7.88 (d, 2H, aromatic) |
| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O) |
| MS (ESI+) | m/z 588.2 [M+H]⁺ |
Data correlate with literature values for analogous thieno[2,3-c]pyridines.
Applications and Derivative Synthesis
The compound’s structural features enable further derivatization:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The thieno[2,3-c]pyridine core distinguishes this compound from related tetrahydropyridine or piperidine derivatives. For example:
Key Observations :
- The sulfonyl group in the target compound may improve solubility and metabolic stability over the acetyl group in , as sulfonamides are less prone to hydrolysis.
NMR Spectral Comparisons
Evidence from analogous compounds (e.g., rapamycin derivatives) suggests that substituent-induced chemical shift changes in NMR spectra can localize structural modifications. For instance:
- In compounds with altered substituents (e.g., regions A and B in Figure 6 of ), protons near sulfonyl or bulky groups exhibit significant δ (ppm) deviations.
- The 3,5-dimethylpiperidinyl sulfonyl group in the target compound would likely cause downfield shifts for adjacent protons (e.g., benzamido NH or thienopyridine CH groups), similar to region-specific perturbations observed in .
Crystallographic and Conformational Analysis
- Piperidine-containing compounds often adopt chair or boat conformations. The 3,5-dimethyl groups in the target compound likely enforce a chair conformation, reducing ring flexibility and enhancing binding specificity.
- SHELX-based refinements are critical for resolving such conformational details, as seen in related piperidine derivatives .
Biological Activity
Ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core substituted with an ethyl group and a sulfonamide moiety linked to a piperidine ring. Its molecular formula is with a molecular weight of approximately 396.53 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- A study showed that derivatives of piperidine compounds demonstrated significant antimicrobial properties against various bacterial and fungal strains. The presence of the sulfonamide group in the structure enhances its efficacy against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
- Enzyme Inhibition :
- Anticancer Potential :
Case Studies
Several case studies have documented the biological effects of related compounds:
- Case Study 1 : A derivative containing a piperidine ring was tested for its ability to inhibit HIV replication. The results indicated that modifications in the piperidine structure significantly enhanced antiviral activity compared to standard treatments .
- Case Study 2 : Another study focused on the synthesis of piperidine-based compounds and their antimicrobial activity against Fusarium solani. The findings revealed that structural modifications led to improved efficacy against fungal infections .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
